(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine
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Overview
Description
(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is an organic compound that features a methoxy-substituted phenyl group and a p-tolyl-substituted furan ring connected by a methylene bridge to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine typically involves the condensation of 4-methoxybenzaldehyde with 5-p-tolylfuran-2-carbaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl or furan derivatives depending on the reagents used.
Scientific Research Applications
(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine: shares structural similarities with other methoxy-substituted phenyl and furan derivatives.
This compound: can be compared to compounds such as (4-Methoxy-phenyl)-(5-phenyl-furan-2-ylmethylene)-amine and (4-Methoxy-phenyl)-(5-p-tolyl-thiophene-2-ylmethylene)-amine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and furan rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-3-5-15(6-4-14)19-12-11-18(22-19)13-20-16-7-9-17(21-2)10-8-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUHQIAEXMFQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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